4-(4-Methoxyphenyl)-5-nitropentan-2-one
CAS No.: 1574-87-4
Cat. No.: VC20684216
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1574-87-4 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-5-nitropentan-2-one |
| Standard InChI | InChI=1S/C12H15NO4/c1-9(14)7-11(8-13(15)16)10-3-5-12(17-2)6-4-10/h3-6,11H,7-8H2,1-2H3 |
| Standard InChI Key | WCEZHNWCTGFEQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(C[N+](=O)[O-])C1=CC=C(C=C1)OC |
Introduction
Structural and Nomenclatural Analysis
The IUPAC name 4-(4-Methoxyphenyl)-5-nitropentan-2-one delineates its structure unambiguously. The pentan-2-one framework (CH-C(=O)-CH-CH-CH) is modified at the C4 position by a 4-methoxyphenyl substituent (-CH-OCH) and at the C5 position by a nitro group (-NO). This configuration introduces steric and electronic effects that influence reactivity and stability.
The molecular geometry places the electron-withdrawing nitro group and the electron-donating methoxyphenyl moiety on adjacent carbons, creating a polarized electronic environment. This dichotomy is critical in dictating the compound’s behavior in reactions such as nucleophilic additions or reductions .
Synthesis Methodologies
Michael Addition Strategy
A plausible route to 4-(4-Methoxyphenyl)-5-nitropentan-2-one involves a Michael addition, leveraging methodologies reported for γ-nitro ketones . For instance, nitroethane or nitromethane could act as nucleophiles, attacking an α,β-unsaturated ketone precursor bearing the 4-methoxyphenyl group. Catalyzed by chiral thiourea derivatives, this approach could yield enantiomerically enriched products, as demonstrated in the synthesis of (R)-baclofen .
Hypothetical Reaction Pathway:
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Preparation of (1E)-4-(4-methoxyphenyl)pent-1-en-3-one via Claisen-Schmidt condensation.
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Michael addition of nitromethane to the enone under asymmetric catalysis.
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Acidic workup to isolate the γ-nitro ketone.
This method aligns with reported protocols achieving 75–96% yields and enantiomeric excesses up to 99% .
Nitration of Preformed Ketones
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Protection: The ketone is converted to a ketal to prevent undesired reactivity.
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Nitration: Electrophilic nitration at the C5 position using fuming nitric acid in sulfuric acid.
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Deprotection: Acidic hydrolysis regenerates the ketone functionality.
This method mirrors the nitration of N-protected anilines, where yields exceed 78% under controlled conditions .
Physicochemical Properties
While direct data for 4-(4-Methoxyphenyl)-5-nitropentan-2-one are scarce, inferences are drawn from structurally related compounds like 5-nitropentan-2-one :
The increased molecular weight and aromaticity of the methoxyphenyl group elevate the boiling point and density relative to 5-nitropentan-2-one. The nitro group’s electron-withdrawing nature reduces solubility in polar solvents, while the methoxy moiety may enhance solubility in organic phases .
Spectroscopic Characterization
Expected Spectral Signatures:
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IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch), ~1520 and ~1350 cm (asymmetric/symmetric NO stretches), and ~1250 cm (C-O of methoxy) .
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H NMR:
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δ 3.80 ppm (s, 3H, OCH),
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δ 2.50–2.70 ppm (m, 2H, C3-CH),
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δ 4.30–4.50 ppm (m, 1H, C4-CH),
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δ 7.20–7.40 ppm (d, 2H, aromatic protons).
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C NMR:
Applications in Pharmaceutical Synthesis
The structural motif of γ-nitro ketones is pivotal in synthesizing γ-aminobutyric acid (GABA) analogs. For example, (R)-baclofen and (R)-phenibut—GABA receptor agonists—are synthesized via reduction of nitro ketones to amines, followed by hydrolysis .
Potential Pathway to Bioactive Derivatives:
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Bayer-Villiger Oxidation: Converts the ketone to an ester, facilitating further functionalization.
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Nitro Reduction: Catalytic hydrogenation (e.g., Raney Ni/H) yields γ-amino ketones.
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Hydrolysis: Acidic or basic conditions generate the corresponding γ-aminobutyric acid.
This route, achieving >90% yields in analogous systems , underscores the compound’s utility as a synthetic intermediate.
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